REACTION_SMILES
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[CH3:16][O:17][c:18]1[cH:19][c:20]([C:21](=[O:22])[Cl:23])[cH:24][cH:25][c:26]1[O:27][CH3:28].[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6](-[c:9]2[n:10][c:11]([NH2:15])[s:12][c:13]2[CH3:14])[cH:7][cH:8]1>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6](-[c:9]2[n:10][c:11]([NH:15][C:21]([c:20]3[cH:19][c:18]([O:17][CH3:16])[c:26]([O:27][CH3:28])[cH:25][cH:24]3)=[O:22])[s:12][c:13]2[CH3:14])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C(=O)Cl)cc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(-c2nc(N)sc2C)cc1
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Name
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Type
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product
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Smiles
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COc1ccc(-c2nc(NC(=O)c3ccc(OC)c(OC)c3)sc2C)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |